molecular formula C15H16N4O2S B1347562 TPBM CAS No. 6466-43-9

TPBM

Cat. No.: B1347562
CAS No.: 6466-43-9
M. Wt: 316.4 g/mol
InChI Key: FEHAMBYTUPDFJE-UHFFFAOYSA-N
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Description

TPBM is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylsulfanylmethyl group attached to the purine ring, which is a bicyclic aromatic structure. The purine ring system is a fundamental component of many biologically active molecules, including nucleotides and various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TPBM typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1,3-dimethylxanthine (theobromine) and benzyl mercaptan.

    Formation of Benzylsulfanylmethyl Intermediate: Benzyl mercaptan is reacted with formaldehyde to form benzylsulfanylmethyl alcohol.

    Alkylation Reaction: The benzylsulfanylmethyl alcohol is then reacted with 1,3-dimethylxanthine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

TPBM undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the benzylsulfanylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

TPBM has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TPBM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): A compound found in chocolate with mild stimulant effects.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Uniqueness

TPBM is unique due to the presence of the benzylsulfanylmethyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Biological Activity

Transcranial photobiomodulation (tPBM) is an emerging non-invasive therapeutic technique that utilizes low-level laser or near-infrared light to stimulate neural tissues. This method has garnered attention for its potential to enhance mitochondrial function, promote neuroprotection, and improve cognitive performance across various neurological conditions.

The biological activity of this compound primarily revolves around its effects on mitochondrial function and cellular signaling pathways:

  • Mitochondrial Stimulation : this compound enhances the activity of mitochondrial complexes, particularly cytochrome c oxidase (complex IV), leading to increased ATP production and improved cellular metabolism .
  • Gene Expression Modulation : It activates signaling pathways that upregulate genes associated with protein synthesis, cell proliferation, and anti-inflammatory responses .
  • Neuroinflammation Reduction : this compound has been shown to decrease pro-inflammatory cytokines by inhibiting NF-κB signaling pathways, promoting a shift from pro-inflammatory (M1) to anti-inflammatory (M2) microglial phenotypes .

Table 1: Key Mechanisms of this compound

MechanismDescription
Mitochondrial ActivationIncreases ATP production via stimulation of mitochondrial complexes
Gene ExpressionEnhances expression of neuroprotective and anti-inflammatory genes
Neuroinflammation ModulationReduces pro-inflammatory cytokines and promotes M2 microglia

Cognitive Enhancement

Recent studies have demonstrated that this compound can significantly improve cognitive functions. For instance, a study found that 1064-nm this compound applied to the prefrontal cortex enhanced visual working memory in both animal models and human subjects . This improvement is attributed to increased oxygen consumption and metabolic energy in cortical tissues.

Neuroprotective Effects in Stroke

In animal models of ischemic stroke, this compound has been shown to mitigate neuronal damage by enhancing synaptic connections and promoting neurogenesis. A study reported that this compound treatment not only improved cognitive performance but also reduced amyloid plaque load in transgenic mice models of Alzheimer’s disease .

Diabetes and Microglial Function

A recent investigation into the effects of this compound on diabetic mice revealed that it significantly improved microglial morphology and reactivity. The treatment enhanced the efficacy of insulin therapy by stimulating the brain's drainage system, which is crucial for removing inflammatory factors .

Table 2: Summary of Case Studies on this compound

Study FocusFindings
Cognitive EnhancementImproved visual working memory; increased oxygen metabolism
Ischemic StrokeReduced neuronal damage; enhanced synaptic connections
DiabetesImproved microglial function; enhanced insulin therapy

Safety and Efficacy

This compound is considered safe with minimal side effects reported in clinical trials. Studies have shown that it can penetrate brain tissues effectively without causing thermal damage, making it a promising tool for treating various neurological disorders .

Properties

IUPAC Name

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-22-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHAMBYTUPDFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294345
Record name NSC95910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6466-43-9
Record name NSC95910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC95910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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